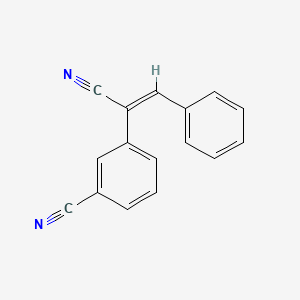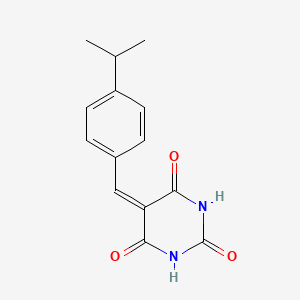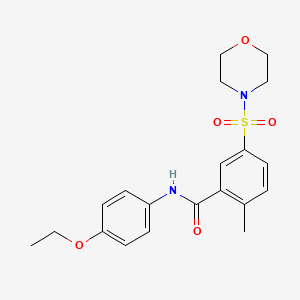
N-(2,6-dichlorophenyl)-2,2-diphenylcyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dichlorophenyl)-2,2-diphenylcyclopropanecarboxamide, commonly known as DDC, is a synthetic compound that belongs to the class of cyclopropane carboxamides. It was first synthesized in the 1970s and has since been used in scientific research for its unique properties and potential applications.
作用機序
DDC works by binding to the GABA-A receptor, which is an important neurotransmitter receptor in the brain. This binding enhances the activity of the receptor, leading to an increase in the inhibitory effects of GABA on neuronal activity. This results in a reduction in the excitability of neurons, leading to the anticonvulsant and antiepileptic effects of DDC.
Biochemical and Physiological Effects
DDC has been shown to have a number of biochemical and physiological effects in the body. It has been shown to increase the levels of GABA in the brain, leading to an increase in the inhibitory effects of this neurotransmitter. This results in a reduction in the activity of neurons, leading to the anticonvulsant and antiepileptic effects of DDC.
実験室実験の利点と制限
DDC has several advantages for use in lab experiments. It is highly stable and can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds used in scientific research. However, DDC has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for the use of DDC in scientific research. One area of interest is the development of new drugs for the treatment of epilepsy and other neurological disorders. DDC has also been shown to have potential applications in the treatment of pain and anxiety disorders. Additionally, DDC may have applications in the development of new insecticides and herbicides. Further research is needed to fully explore the potential applications of this compound.
Conclusion
In conclusion, N-(2,6-dichlorophenyl)-2,2-diphenylcyclopropanecarboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been shown to have anticonvulsant, antiepileptic, and analgesic properties, and has been used in the development of new drugs for the treatment of these conditions. While DDC has several advantages for use in lab experiments, it also has some limitations, including its low solubility in water. However, there are several potential future directions for the use of DDC in scientific research, including the development of new drugs for the treatment of neurological disorders and the development of new insecticides and herbicides.
合成法
DDC can be synthesized through a multi-step process that involves the reaction of 2,6-dichlorobenzonitrile with phenyllithium, followed by the reaction of the resulting product with cyclopropanecarbonyl chloride. The final product is obtained through purification and crystallization.
科学的研究の応用
DDC has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anticonvulsant, antiepileptic, and analgesic properties, and has been used in the development of new drugs for the treatment of these conditions.
特性
IUPAC Name |
N-(2,6-dichlorophenyl)-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2NO/c23-18-12-7-13-19(24)20(18)25-21(26)17-14-22(17,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,17H,14H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHIPNBLPSXNGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-difluorophenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5161396.png)
![1-cyclohexyl-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5161403.png)
![2-[2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5161416.png)
![11-(2-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5161425.png)
![4-methyl-1-[(5-methyl-3-thienyl)carbonyl]piperidine](/img/structure/B5161431.png)




![N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5161455.png)
![5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5161459.png)
![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5161469.png)
![N-(2,4-dichlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B5161484.png)
